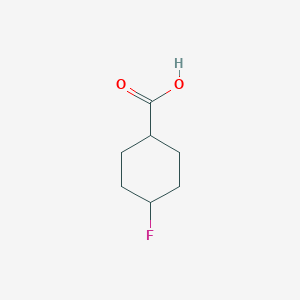

trans-4-Fluorocyclohexanecarboxylic Acid

Overview

Description

Molecular Conformations Analysis

The molecular structure of trans-4-Fluorocyclohexanecarboxylic Acid can be inferred from studies on similar cyclohexane derivatives. For instance, the research on 4-Aminomethyl-1-cyclohexanecarboxylic acids indicates that both cis and trans isomers prefer staggered conformations in aqueous solutions, with the trans form adopting a diequatorial conformation . This suggests that the this compound may also favor a staggered conformation due to the similarities in the cyclohexane ring structure.

Synthesis Analysis

The synthesis of related fluorinated cyclohexane derivatives has been explored in several studies. For example, the synthesis of 1-Amino-4,4-difluorocyclohexanecarboxylic acid was achieved in three steps from commercially available materials . Additionally, the preparation of trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid involved catalytic tritiation of a precursor obtained from a Birch reduction . These methods provide insights into potential synthetic routes for this compound, highlighting the importance of selecting appropriate starting materials and reagents.

Chemical Reactions Analysis

The chemical reactivity of fluorinated cyclohexane derivatives can be complex due to the presence of fluorine atoms. For instance, the synthesis of cis- and trans-fluoro-2-t-butyl-4 cyclohexanones involved the opening of epoxinitriles with hydrofluoric acid . This indicates that fluorine atoms can significantly influence the reactivity and outcome of chemical reactions involving cyclohexane rings. Therefore, the chemical reactions of this compound would need to be carefully studied to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclohexane derivatives are affected by the presence of fluorine atoms. For example, the study on 1-Amino-4,4-difluorocyclohexanecarboxylic acid revealed that fluorine atoms impact the compound's conformation, lipophilicity, acidity, and fluorescent properties . Similarly, the cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids showed different pKa values for their amino groups, likely due to interactions with fluorine atoms . These findings suggest that this compound would also exhibit unique physical and chemical properties that could be advantageous in various applications.

Scientific Research Applications

1. Synthesis of Uranyl Ion Complexes

Trans-4-Fluorocyclohexanecarboxylic Acid is utilized in the synthesis of uranyl ion complexes. These complexes are formed under solvohydrothermal conditions and can display a wide range of architectures, varying from one-dimensional to three-dimensional frameworks. This application is significant in the field of inorganic chemistry and materials science for developing novel structures and materials (Thuéry & Harrowfield, 2017).

2. Dermatological Studies

This compound, known in some studies as Tranexamic Acid, has been examined for its effects on skin, particularly in relation to melanocyte activation induced by ultraviolet B radiation (Hiramoto et al., 2014). This research contributes to dermatology, particularly in understanding skin pigmentation and potential treatments for related conditions.

3. Measurement of Pyrethroid Metabolites

In environmental and toxicological studies, this compound derivatives are used as biomarkers. A method involving high-performance liquid chromatography–tandem mass spectrometry has been developed to measure its metabolites in human urine, indicating exposure to pyrethroid insecticides (Baker et al., 2004).

4. Plastic Surgery and Microvascular Reconstruction

In the field of plastic surgery, this compound (as Tranexamic Acid) has been explored for its effectiveness in limiting intraoperative blood loss, which is critical in procedures like microvascular reconstruction (Klifto et al., 2020).

5. Organofluorine Chemistry

This compound is also significant in organofluorine chemistry for creating fluorinated building blocks. These blocks are useful for tuning pharmacokinetic properties in various discovery programs in pharmaceutical and agrochemical sectors (Bykova et al., 2018).

6. Catalysis Studies

In catalysis research, derivatives of this compound are used to study hydrogen-deuterium exchange reactions. These studies help understand the structure-activity relationships vital for rational catalyst design (Myers et al., 2019).

properties

IUPAC Name |

4-fluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMDEBKXOXPBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95233-41-3 | |

| Record name | 4-fluorocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

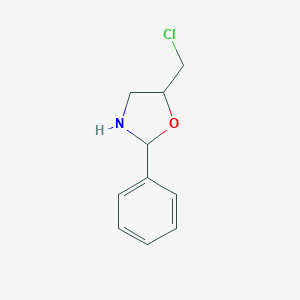

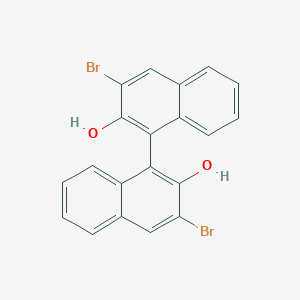

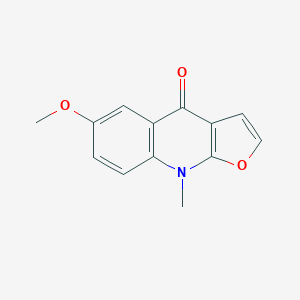

Feasible Synthetic Routes

Q & A

Q1: Why is the formation of trans-4-fluorocyclohexanecarboxylic acid a concern in PET imaging with 18F-FCWAY?

A1: this compound (18F-FC) is a radiometabolite produced by the defluorination of 18F-FCWAY via the cytochrome P450 enzyme CYP2E1. [, ] This defluorination leads to several issues in PET imaging:

- High Skull Uptake: 18F-FC accumulates significantly in the skull, creating a "spillover" effect that contaminates the signal from the underlying brain regions. This makes it difficult to accurately quantify 5-HT1A receptor binding in these areas. []

- Reduced Brain Uptake: The conversion of 18F-FCWAY to 18F-FC reduces the amount of the active radioligand available to bind to 5-HT1A receptors in the brain. This results in lower signal intensity and potentially less accurate imaging results. []

Q2: How can the formation of this compound be mitigated?

A2: Research suggests that disulfiram, a clinically approved drug, can effectively inhibit CYP2E1 activity and thereby reduce the defluorination of 18F-FCWAY. [] In a study involving human subjects, a single oral dose of disulfiram significantly decreased skull radioactivity, increased plasma concentrations of 18F-FCWAY, and enhanced the visualization of 5-HT1A receptors in the brain. [] These findings indicate that disulfiram could be a valuable tool for improving the accuracy and sensitivity of 18F-FCWAY PET imaging for studying 5-HT1A receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate](/img/structure/B123297.png)

![[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B123303.png)